Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate chemical structure and physical properties
Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate chemical structure and physical properties
An In-Depth Technical Guide to Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate, a key organic intermediate. It is designed for researchers, scientists, and professionals in drug development and chemical synthesis, offering insights into its chemical properties, a robust synthesis protocol, and its significant role in the synthesis of complex pharmaceutical agents.
Introduction and Chemical Identity
Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is a substituted nitroaromatic compound. Its structure is characterized by a methyl benzoate core functionalized with a nitro group and a glycine methyl ester substituent linked via a secondary amine. This arrangement of functional groups—an electron-withdrawing nitro group ortho to a secondary amine and para to a methyl ester—makes it a highly valuable and reactive building block in multi-step organic synthesis.
The presence of the nitro group significantly influences the molecule's reactivity, particularly by activating the aromatic ring for certain transformations. The secondary amine and ester functionalities provide versatile handles for subsequent chemical modifications, such as reduction, hydrolysis, and cyclization reactions.
Chemical Structure Diagram
Caption: Chemical structure of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate.
Physicochemical Properties
The properties of this compound are critical for its handling, reaction setup, and purification. While extensive experimental data for this specific molecule is not widely published, data for structurally similar compounds and general chemical principles provide a reliable profile.
| Property | Value | Source |
| CAS Number | 698985-06-7 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O₆ | N/A |
| Molecular Weight | 268.22 g/mol | N/A |
| Appearance | Expected to be a yellow or orange solid, typical for nitroaromatic compounds. | N/A |
| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and chlorinated solvents; slightly soluble in alcohols like methanol and ethanol.[2] | N/A |
| Melting Point | Not definitively reported, but similar structures like Methyl 4-(methylamino)-3-nitrobenzoate melt at 148-150 °C.[3] | N/A |
| IUPAC Name | Methyl 4-[(2-methoxy-2-oxoethyl)amino]-3-nitrobenzoate | N/A |
| InChI Key | DCDSLKRPXTVJSA-UHFFFAOYSA-N | [4] |
| SMILES | COC(=O)CNC1=C(C=C(C=C1)[O-])C(=O)OC | N/A |
Synthesis and Experimental Protocol
The most logical and industrially scalable synthesis route for Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is via a Nucleophilic Aromatic Substitution (SNAr) reaction. This method is highly effective due to the strong electron-withdrawing effect of the nitro group, which activates the para position for nucleophilic attack.
The protocol involves the reaction of a readily available starting material, Methyl 4-chloro-3-nitrobenzoate, with glycine methyl ester.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the title compound via SNAr reaction.
Step-by-Step Experimental Protocol
This protocol is a representative procedure based on established methodologies for similar transformations.[3][5]
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Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Methyl 4-chloro-3-nitrobenzoate (1.0 eq.), Glycine methyl ester hydrochloride (1.1 eq.), and potassium carbonate (2.5 eq.).
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Expertise & Experience Insight: Using the hydrochloride salt of the amine is common as it is more stable and easier to handle. An excess of a solid inorganic base like K₂CO₃ is used both to neutralize the HCl salt and to scavenge the HCl byproduct generated during the SNAr reaction, driving the equilibrium towards the product.
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Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (10 volumes, e.g., 10 mL per gram of starting material).
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Reaction Execution: Heat the stirred suspension to 80-100 °C. The reaction progress should be monitored periodically (e.g., every 2 hours) using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-12 hours).
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Trustworthiness Insight: TLC is a rapid and effective way to validate reaction completion. A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot confirms the reaction's progress.
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Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing ice-water (10x the volume of the reaction solvent) with vigorous stirring. A yellow solid should precipitate.
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Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid sequentially with ample deionized water to remove inorganic salts, followed by a small amount of cold ethanol or hexane to remove non-polar impurities.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product as a pure crystalline solid.[6]
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Drying and Characterization: Dry the purified solid in a vacuum oven at 40-50 °C. The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Applications in Pharmaceutical Synthesis
Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its value lies in the strategic placement of its functional groups, which allows for the construction of more complex heterocyclic systems.
Key Intermediate for Benzimidazole Scaffolds
The primary application of this and structurally related compounds is in the synthesis of benzimidazole derivatives. The synthetic sequence typically involves:
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Nitro Group Reduction: The nitro group is selectively reduced to an amine, yielding a 1,2-diaminobenzene derivative. This reduction is a critical step and can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂ with Pd/C) or chemical reduction (e.g., sodium dithionite or tin(II) chloride).[6][7] The choice of reagent is crucial to avoid affecting the ester groups.
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Cyclization: The resulting diamine is highly reactive and readily undergoes cyclization with a carboxylic acid or its derivative to form the benzimidazole ring system.
This pathway is fundamental in the industrial synthesis of several important drugs, most notably Dabigatran Etexilate , a direct thrombin inhibitor used as an anticoagulant.[8][9] While the exact side chains may differ slightly, the core synthetic logic of forming a substituted diaminobenzene followed by cyclization is a well-established and powerful strategy in medicinal chemistry.
Logical Pathway to Pharmaceutical Precursors
Caption: Synthetic utility of the title compound as a precursor to benzimidazoles.
Conclusion
Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is a strategically important intermediate in organic synthesis. Its preparation via a robust SNAr reaction and its subsequent transformation into complex heterocyclic structures, particularly benzimidazoles, underscore its value to the pharmaceutical industry. This guide provides the foundational knowledge and practical protocols necessary for its synthesis and application, empowering researchers to leverage this versatile building block in their drug discovery and development endeavors.
References
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Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate. (2018, May 29). ACS Omega. Retrieved March 20, 2026, from [Link]
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Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. (2024, August 28). Organic Process Research & Development - ACS Publications. Retrieved March 20, 2026, from [Link]
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An Improved Process For The Preparation Of Dabigatran Intermediate. (n.d.). IP.com. Retrieved March 20, 2026, from [Link]
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Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate CAS 334952-07-7. (n.d.). Home Sunshine Pharma. Retrieved March 20, 2026, from [Link]
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METHYL 4-(2-METHOXY-2-OXOETHOXY)-3-NITROBENZOATE — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 20, 2026, from [Link]
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Methyl 3-methoxy-4-nitrobenzoate. (n.d.). NIST WebBook. Retrieved March 20, 2026, from [Link]
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Nitration of methyl benzoate. (2016, October 15). Royal Society of Chemistry Education. Retrieved March 20, 2026, from [Link]
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Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure. Retrieved March 20, 2026, from [Link]
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Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. (n.d.). Stack Exchange. Retrieved March 20, 2026, from [Link]
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Preparation of 3-Nitrobenzoic Acid. (n.d.). Michigan State University Chemistry. Retrieved March 20, 2026, from [Link]
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Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020, June 29). MDPI. Retrieved March 20, 2026, from [Link]
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